molecular formula C10H13FN2O3S B3363209 2-Fluoro-5-(morpholine-4-sulfonyl)aniline CAS No. 1017390-45-2

2-Fluoro-5-(morpholine-4-sulfonyl)aniline

Cat. No.: B3363209
CAS No.: 1017390-45-2
M. Wt: 260.29 g/mol
InChI Key: MQKDYYIHKHSVSU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(morpholine-4-sulfonyl)aniline (CAS 1017390-45-2) is a fluorinated aniline derivative with a molecular formula of C10H13FN2O3S and a molecular weight of 260.28 g/mol . This compound is a key synthetic building block in medicinal chemistry, particularly in the development of novel anticancer agents. Its structure incorporates two pharmacologically significant motifs: a fluorinated aniline and a morpholine sulfonamide group. The strategic incorporation of fluorine is a established method to modulate the stability, bioavailability, and binding characteristics of bioactive compounds . The morpholine ring is a ubiquitous heterocycle in drug discovery, known to enhance solubility and influence biological activity, while the sulfonamide group is a classic pharmacophore found in numerous therapeutic agents . Research indicates that structurally similar fluoro-morpholinoaniline derivatives demonstrate potent anti-proliferative activity in breast cancer cell lines, such as MCF-7 and MDA-MB-231, and are investigated as EGFR kinase inhibitors . This makes this compound a valuable intermediate for researchers synthesizing and evaluating new potential therapeutics in oncology. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQKDYYIHKHSVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization of 2 Fluoro 5 Morpholine 4 Sulfonyl Aniline

Reactivity of the Aryl Amine Moiety

The primary amino group is a key site for a variety of chemical transformations, allowing for the construction of more complex molecular architectures. Its reactivity is modulated by the presence of the electron-withdrawing fluoro and morpholine-sulfonyl substituents.

The aryl amine of 2-Fluoro-5-(morpholine-4-sulfonyl)aniline can readily undergo acylation and sulfonylation reactions with appropriate reagents such as acyl chlorides or sulfonyl chlorides. These reactions result in the formation of amide and sulfonamide linkages, respectively. The nucleophilicity of the amine is somewhat diminished by the electron-withdrawing nature of the other ring substituents, which can influence reaction conditions. For instance, feebly basic amines may require specific conditions to achieve high yields in sulfonylation, as aqueous alkali could hydrolyze the sulfonyl chloride reagent before the desired reaction occurs. researchgate.net

The general scheme for these transformations is the reaction of the amine with an electrophilic acyl or sulfonyl source, typically in the presence of a base to neutralize the acid byproduct (e.g., HCl).

Table 1: General Conditions for Amine Functionalization

Reaction Type Reagent Typical Base Product
Acylation Acyl Chloride (R-COCl) Pyridine (B92270), Triethylamine N-Acyl aniline (B41778) derivative

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, NaOH | N-Sulfonyl aniline derivative |

These reactions are fundamental in drug discovery for modifying the properties of a lead compound. The resulting amides and sulfonamides often exhibit different biological activities and physicochemical properties compared to the parent aniline.

As a primary aromatic amine, this compound can undergo diazotization upon treatment with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl). This process converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subjected to a variety of subsequent transformations, known as Sandmeyer or related reactions, to introduce a wide range of functional groups onto the aromatic ring in place of the original amino group.

Potential transformations of the resulting diazonium salt include:

Halogenation: Reaction with CuCl, CuBr, or KI.

Cyanation: Reaction with CuCN.

Hydroxylation: Reaction with water at elevated temperatures.

The stability and reactivity of the diazonium salt are influenced by the electronic environment of the ring, including the fluoro and sulfonyl groups.

The nitrogen atom of this compound can be functionalized through modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the amine with aryl halides or pseudohalides (like triflates or fluorosulfonates). acs.org This method is a powerful tool for synthesizing complex diarylamines.

The success of these couplings often relies on the selection of an appropriate palladium precatalyst, a specialized phosphine (B1218219) ligand, and a suitable base. nih.govnih.gov For fluorinated anilines, which can be challenging substrates, specific conditions have been developed to achieve high yields. nih.gov For example, catalysts derived from ligands like AdBippyPhos or Xantphos have proven effective. acs.orgnih.gov The use of a weaker base, such as potassium phenoxide (KOPh), can be beneficial for reactions involving sensitive substrates. nih.govnih.gov

Table 2: Example Conditions for Palladium-Catalyzed N-Arylation

Catalyst System Ligand Base Solvent Temperature Application
[Pd(allyl)Cl]₂ AdBippyPhos KOPh Toluene RT - 100 °C Coupling of fluoroalkylamines with aryl halides. nih.govnih.gov

These reactions provide a direct route to N-aryl and N-heteroaryl derivatives of this compound, which are prevalent structures in many biologically active compounds.

Transformations Involving the Sulfonyl Group

The morpholine-4-sulfonyl moiety is a prominent feature of the molecule, contributing significantly to its polarity, solubility, and intermolecular interactions. While generally stable, its constituent parts can be relevant in derivatization strategies and molecular recognition.

The sulfonamide bond (Ar-SO₂-NR₂) is chemically robust and generally not susceptible to cleavage or direct modification under standard synthetic conditions. Transformations involving this group typically focus on its initial construction rather than post-synthetic modification. For instance, sulfinamide precursors can be catalytically synthesized and subsequently oxidized to form the corresponding sulfonamides, offering a modular approach to structurally diverse compounds. acs.org However, direct chemical alteration of the morpholine (B109124) ring or the sulfonyl group in the final this compound structure is synthetically challenging and not commonly reported.

The sulfonyl group is a powerful hydrogen bond acceptor due to the polarized S=O bonds. nih.gov In the solid state, the oxygen atoms of the sulfonyl group can readily participate in hydrogen bonding with suitable donors, such as N-H or O-H groups from adjacent molecules. nih.govrsc.org This ability to form strong hydrogen bonds significantly influences the crystal packing and solid-state architecture of its derivatives. nih.govbeilstein-journals.org

The molecule possesses multiple sites capable of engaging in hydrogen bonding, which dictates its interaction with biological targets and its physicochemical properties.

Table 3: Potential Hydrogen Bonding Sites in this compound

Moiety Atom Role
Aryl Amine Nitrogen (N-H) Donor
Sulfonyl Group Oxygen (S=O) Acceptor nih.govbeilstein-journals.org
Morpholine Ring Oxygen (C-O-C) Acceptor

| Fluoro Group | Fluorine (C-F) | Weak Acceptor nih.gov |

Furthermore, the fluorine atom, while considered a weak hydrogen bond acceptor, can engage in N-H···F interactions, particularly when sterically enforced. nih.gov The interplay of these various weak and strong interactions, including those involving the sulfonyl and fluoro groups, is crucial for molecular conformation and recognition processes. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of this molecule. The reaction typically proceeds by the displacement of a leaving group, in this case, the fluoride (B91410) ion, from an activated aromatic ring by a nucleophile.

The mechanism of SNAr reactions on a fluorinated aniline sulfonamide scaffold like this compound is dictated by the electronic properties of its substituents. The reaction is facilitated by the presence of strong electron-withdrawing groups that stabilize the negatively charged intermediate. wikipedia.org

The widely accepted pathway is a two-step addition-elimination mechanism. masterorganicchemistry.com

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comcore.ac.uk The strong electron-withdrawing inductive effect of both the fluorine atom and the morpholine sulfonyl group (-SO2NR2) significantly lowers the electron density of the aromatic ring, making it highly susceptible to this initial attack. core.ac.ukpressbooks.pub The sulfonyl group, particularly when positioned para or ortho to the leaving group, effectively delocalizes the negative charge of the Meisenheimer complex, thus stabilizing it and lowering the activation energy of this rate-determining step. pressbooks.pub

Leaving Group Elimination: The aromaticity of the ring is restored through the rapid elimination of the fluoride ion. core.ac.uk In SNAr reactions, fluorine is an exceptionally effective leaving group, often superior to other halogens like chlorine or bromine. wikipedia.org This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine's high electronegativity provides the most powerful inductive activation of the ring toward nucleophilic attack. wikipedia.org

While the aniline group (-NH2) is electron-donating by resonance, which can oppose the activation provided by the electron-withdrawing groups, its inductive effect is electron-withdrawing. Furthermore, under certain oxidative conditions, sulfonamide antibiotics can form an aniline radical cation, which can undergo an intramolecular aromatic nucleophilic substitution, presenting an alternative mechanistic pathway. nih.gov Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, without a discrete intermediate, particularly with highly reactive substrates and good leaving groups. nih.gov

The activated nature of the fluorinated phenyl ring in this compound allows for its reaction with a wide array of nucleophiles, enabling the synthesis of diverse derivatives. The choice of nucleophile, base, solvent, and temperature are critical parameters for successful functionalization. Reactions are typically conducted in polar aprotic solvents such as DMSO, DMF, or acetonitrile (B52724), which can solvate the cation of the base but leave the nucleophile relatively free and highly reactive. nih.govsci-hub.se

Common classes of nucleophiles and typical reaction conditions are summarized below:

Nitrogen Nucleophiles: Primary and secondary amines, anilines, and N-heterocycles like indoles and carbazoles are effective nucleophiles. nih.gov These reactions often require a base, such as potassium hydroxide (B78521) (KOH), to deprotonate the nucleophile or to act as a promoter, and elevated temperatures are common. nih.gov

Oxygen Nucleophiles: Alkoxides and phenoxides readily displace the fluoride to form aryl ethers. Strong bases like sodium hydride (NaH) or cesium carbonate (Cs2CO3) are often used to generate the nucleophilic alkoxide or phenoxide in situ. sci-hub.sebeilstein-journals.org

Sulfur Nucleophiles: Thiolates, generated from thiols with a suitable base, are potent nucleophiles that can be used to form aryl sulfides. beilstein-journals.org

NucleophileSubstrate TypeConditions (Base, Solvent, Temp.)Product TypeYieldReference
CarbazoleFluoroareneKOH, DMSO, 135 °CN-Aryl carbazoleGood nih.gov
CyclopropanolFluoroaromaticCs2CO3, DMF, 75 °CAryl cyclopropyl (B3062369) etherUp to 90% sci-hub.se
Phenol3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneK2CO3, DMF, 25 °CDiaryl ether96% beilstein-journals.org
Morpholine3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneDMF, 25 °CN-Aryl morpholine98% beilstein-journals.org
Thiophenol3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneK2CO3, DMF, 25 °CDiaryl sulfide98% beilstein-journals.org

Derivatization for Specialized Research Applications

The functional groups on this compound, namely the primary aromatic amine and the reactive fluoro-position, serve as handles for introducing moieties that facilitate its use in specialized research contexts such as chromatography and spectroscopy.

For quantitative analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), derivatization of the analyte is often necessary. This process modifies the chemical structure to enhance stability, improve chromatographic separation, or increase detection sensitivity. thermofisher.com The primary aniline group of this compound is an ideal site for such modifications.

Common derivatization strategies for anilines include:

Acylation: The reaction of the aniline with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride) or a reactive acyl derivative, converts the polar amine into a less polar, more stable amide. orientjchem.orglabinsights.nl This can improve peak shape and retention characteristics in reversed-phase HPLC and increase volatility for GC analysis. labinsights.nl Various catalysts, including solid acids or ultrasound irradiation, can promote these reactions under mild conditions. orientjchem.orgresearchgate.net

Fluorescent Labeling: For highly sensitive detection in HPLC, the aniline can be reacted with a fluorogenic labeling reagent in a pre-column derivatization step. tandfonline.comtandfonline.com Reagents such as coumarin-6-sulfonyl chloride react with the primary amine to form a highly fluorescent sulfonamide derivative. tandfonline.comtandfonline.comresearchgate.net These derivatives can be detected at very low concentrations using an HPLC system equipped with a fluorescence detector. tandfonline.com

Derivatizing Reagent ClassReaction PrincipleAnalytical MethodPurpose of DerivatizationReference
Acid Anhydrides (e.g., Acetic Anhydride)N-Acylation of the primary amine to form an amideGC, HPLCIncrease volatility, reduce polarity, improve peak shape labinsights.nl
N-AcylbenzotriazolesN-Acylation of the primary amine to form an amideHPLCFormation of stable derivatives under mild conditions researchgate.net
Coumarin Sulfonyl ChloridesFormation of a highly fluorescent sulfonamideRP-HPLC with Fluorescence DetectionEnhance detection sensitivity to trace levels tandfonline.comtandfonline.com
9-fluorenylmethyl chloroformate (FMOC-Cl)Formation of a fluorescent carbamateHPLC with Fluorescence DetectionBonding a fluorophore for sensitive detection thermofisher.com

A reporter group is a molecule or a part of a molecule that produces a measurable signal, such as color or fluorescence, allowing it to "report" on a specific biological process or molecular interaction. rsc.org The scaffold of this compound can be used to construct such spectroscopic probes by covalently attaching a reporter group.

The introduction of these groups can be achieved through two main pathways:

SNAr Reaction: The fluorine atom can be displaced by a nucleophile that is intrinsically a chromophore or fluorophore. This approach can be used to design "turn-on" probes, where the reaction itself triggers a significant increase in fluorescence. nih.gov For example, reacting the compound with a weakly fluorescent amine or phenoxide that becomes highly emissive upon forming the C-N or C-O bond with the aromatic ring is a common strategy. nih.govacs.org

Amine Derivatization: The primary amine group can be acylated or otherwise modified with a molecule that contains a reporter moiety. This is a versatile method for attaching a wide variety of spectroscopic labels.

Potential reporter groups include coumarins, naphthalimides, and nitrobenzoxadiazoles (NBD), which are well-known fluorophores used in the design of biological probes. nih.govnih.gov The electronic environment provided by the aniline and sulfonyl substituents can further modulate the photophysical properties (e.g., absorption/emission wavelengths, quantum yield) of the attached reporter group.

Reporter Group ClassIntroduction StrategyPotential ApplicationReference
Nitrobenzoxadiazole (NBD)SNAr displacement of fluorine by an NBD-amine"Turn-on" fluorescent sensing of nucleophiles nih.gov
CoumarinDerivatization of the aniline with a coumarin-based acylating or sulfonylating agentCreating a stable fluorescent tag for biomolecule labeling tandfonline.com
BINOL-derivativesMulti-step synthesis involving SNAr and amine modificationChiral recognition probes for amino acids nih.gov
General FluorophoresSNAr reaction with a nucleophilic fluorophoreProbes for reactive species (e.g., thiols) nih.gov

Role in Medicinal Chemistry Research and Molecular Design

2-Fluoro-5-(morpholine-4-sulfonyl)aniline as a Key Building Block for Molecular Scaffolds

This compound is recognized as a versatile small molecule scaffold and a key building block in the synthesis of more complex, biologically active compounds. cymitquimica.com Its structure features a reactive primary aniline (B41778) group, which serves as a crucial handle for synthetic elaboration. Medicinal chemists utilize this amine for a variety of chemical transformations, including amide bond formation, urea (B33335) and thiourea (B124793) synthesis, and participation in metal-catalyzed cross-coupling reactions. These reactions allow for the covalent linking of the core structure to other molecular fragments, enabling the construction of large and structurally diverse molecules. mdpi.com

The inherent features of the molecule—an ortho-fluorinated phenyl ring, a sulfonamide linker, and a terminal morpholine (B109124) ring—are often found in molecules designed to interact with specific biological targets, such as protein kinases. nih.govmdpi.com The compound is commercially available, making it an accessible starting point for synthetic campaigns aimed at producing novel molecular scaffolds for drug discovery programs. cymitquimica.combldpharm.comcymitquimica.com The assembly of morpholine-containing scaffolds is a significant area of research, with established protocols for their preparation and incorporation into larger molecular frameworks. researchgate.netresearchgate.net

Design Principles for Structure-Activity Relationship (SAR) Studies Utilizing the Core Structure

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry where the biological activity of a compound is correlated with its chemical structure. drugdesign.org The goal is to understand how specific structural modifications influence potency, selectivity, and pharmacokinetic properties, thereby guiding the design of more effective drugs. researchgate.net The this compound core provides a rich platform for SAR studies due to its distinct, modifiable regions: the substituted aniline ring, the sulfonamide linker, and the morpholine moiety.

Systematic modifications at each of these sites allow researchers to probe the molecular interactions between a drug candidate and its biological target. For instance, altering substituents on the aniline ring can explore new binding pockets, while modifying the morpholine ring can tune solubility and metabolic stability. nih.govnih.gov The insights gained from these studies are critical for optimizing lead compounds. drugdesign.org

ComponentRole in Molecular DesignPotential Modifications for SAR Studies
Fluorine Atom Modulates electronics, blocks metabolism, enhances binding affinity. tandfonline.comShifting position, replacing with other halogens or a cyano group.
Aniline Amine Key synthetic handle, potential hydrogen bond donor.Acylation, alkylation, conversion to urea/thiourea, use in coupling reactions.
Sulfonamide Linker Provides specific geometry, acts as H-bond acceptor. acs.orgReplacement with other linkers (e.g., amide, ether), altering substitution on the sulfur.
Morpholine Ring Enhances solubility, metabolic stability, acts as H-bond acceptor. nih.govresearchgate.netRing substitution, replacement with other heterocycles (e.g., piperidine (B6355638), oxetane). mdpi.comsci-hub.se

Impact of Fluorine Substitution on Molecular Interactions and Bioisosterism

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. tandfonline.com The fluorine atom at the 2-position of the aniline ring in the title compound has a profound impact on its molecular behavior. Although similar in size to a hydrogen atom, its high electronegativity introduces significant electronic changes. tandfonline.comingentaconnect.com

Key effects of the ortho-fluorine substitution include:

Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism can block this pathway, increasing the drug's half-life. tandfonline.comnih.gov

Modulation of Basicity : The electron-withdrawing nature of fluorine reduces the basicity (pKa) of the adjacent aniline nitrogen. This can be crucial for optimizing a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and binding to the target. nih.gov

Enhanced Binding Affinity : Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds (with backbone amides) and electrostatic or multipolar interactions with specific amino acid residues. This can lead to a significant increase in binding affinity and potency. benthamscience.comresearchgate.net

Bioisosterism : Fluorine serves as a bioisostere for hydrogen, meaning it can replace hydrogen without a significant change in molecular size, thus avoiding steric clashes in a protein's binding site. benthamscience.com

The Morpholine Moiety as a Privileged Pharmacophore in Chemical Space

The morpholine ring is a six-membered heterocycle containing both an oxygen and a nitrogen atom. sci-hub.se It is considered a "privileged pharmacophore" in medicinal chemistry because it is a structural motif that appears in numerous approved drugs and bioactive molecules across a wide range of therapeutic areas. nih.govresearchgate.netjchemrev.com Its frequent use stems from its ability to confer advantageous properties to a molecule. researchgate.net

The primary benefits of incorporating a morpholine moiety include:

Improved Solubility and Physicochemical Properties : The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can improve the aqueous solubility of a compound. This is a critical property for ensuring adequate absorption and distribution in the body. researchgate.net

Favorable Conformation : The chair conformation of the morpholine ring provides a defined three-dimensional structure that can be beneficial for binding to a target protein.

Reduced Basicity : The electron-withdrawing effect of the ring oxygen makes the morpholine nitrogen less basic than that of analogous piperidine rings. This can help to avoid off-target effects associated with highly basic amines. researchgate.net

Influence of the Sulfonamide Linker on Molecular Conformation and Binding

The sulfonamide group (-SO2N<) is a key functional group in a multitude of clinically used drugs. nih.gov In this compound, this group acts as a linker, covalently connecting the fluorinated phenyl ring to the morpholine moiety. This linker is not merely a passive spacer; it plays an active role in defining the molecule's properties.

Key contributions of the sulfonamide linker are:

Hydrogen Bonding : The two oxygen atoms of the sulfonamide group are strong hydrogen bond acceptors. This feature can be exploited to form critical interactions with hydrogen bond donors (like arginine or lysine (B10760008) residues) in a protein's active site, anchoring the molecule and enhancing binding affinity. acs.org

Defined Geometry : The sulfur atom in a sulfonamide has a tetrahedral geometry. This imparts a fixed, non-planar conformation between the phenyl ring and the morpholine ring, which can be crucial for orienting these two parts of the molecule correctly for optimal target engagement.

Chemical Stability : The sulfonamide bond is chemically robust and resistant to hydrolysis under physiological conditions, ensuring the integrity of the molecular scaffold in vivo. acs.orgnih.gov

Strategies for Lead Compound Optimization Through Structural Modifications

Lead optimization is the iterative process of modifying a biologically active lead compound to improve its efficacy, selectivity, and pharmacokinetic (ADME/T) profile. patsnap.com A compound containing the this compound core would serve as an excellent template for such optimization efforts. nih.gov Drawing upon established medicinal chemistry principles, several strategies could be employed. nih.gov

Optimization GoalStrategyExample Modification on the Core Structure
Enhance Potency Structure-Based Design : Use computational modeling or X-ray crystallography to identify empty pockets in the target's binding site.Synthesize derivatives with various substituents attached to the aniline amine to extend into the identified pockets.
Improve Selectivity Isosteric Replacement : Replace functional groups with others that have similar size but different electronic properties to fine-tune interactions with the target versus off-targets.Replace the fluorine atom with a chlorine or methyl group to alter interactions at the edge of the binding site.
Optimize ADMET Modulate Lipophilicity : Reduce lipophilicity to improve solubility and reduce off-target toxicity.Replace the morpholine ring with a more polar, less lipophilic group like an oxetane (B1205548) or a piperazinone moiety. sci-hub.se
Improve Synthesis Scaffold Simplification : If a lead compound becomes too complex, simplify non-critical parts of the molecule to make synthesis more efficient.Retain the core this compound scaffold while simplifying a complex side chain that does not contribute significantly to activity.

Exploration of Diverse Chemical Libraries Incorporating the Core Structure

In modern drug discovery, high-throughput screening (HTS) of large chemical libraries is a primary method for identifying new lead compounds. The this compound scaffold is an ideal starting point for the generation of a focused chemical library. cymitquimica.com Through diversity-oriented synthesis, the core aniline can be reacted with a large collection of diverse chemical building blocks (e.g., carboxylic acids, isocyanates, sulfonyl chlorides) in a parallel fashion. researchgate.net

This approach allows for the rapid creation of thousands of unique, yet related, compounds. Each compound in the library maintains the core scaffold, which is hypothesized to provide a basal level of binding, while the appended diversity element systematically explores the surrounding chemical space. researchgate.net Chemoinformatic analysis of the HTS results from such a library can provide rich SAR data, accelerating the identification of potent and selective hits for further development. researchgate.net The fusion of privileged structures like morpholine and benzimidazole (B57391) into single scaffolds has been shown to be a fruitful strategy for generating novel antimicrobial agents, highlighting the power of combining established pharmacophores in library design. openmedicinalchemistryjournal.com

Computational and Theoretical Investigations of 2 Fluoro 5 Morpholine 4 Sulfonyl Aniline

Molecular Modeling and Docking Studies of Derivatives for Hypothetical Target Interactions

Molecular modeling, particularly docking simulations, is a cornerstone of modern drug discovery. It allows for the prediction of how a ligand, such as a derivative of 2-fluoro-5-(morpholine-4-sulfonyl)aniline, might bind to a biological target, typically a protein receptor. This process is crucial for prioritizing compounds for synthesis and biological testing.

Molecular docking simulations are frequently employed to predict the binding affinity and interaction patterns of novel compounds against various biological targets. For derivatives of this compound, which contains key pharmacophoric features like a sulfonamide and a morpholine (B109124) ring, kinases are a prominent hypothetical target class. The morpholine group, for instance, is known to form critical hydrogen bond interactions with the hinge region of many protein kinases, a feature that significantly influences binding affinity. electronicsandbooks.comresearchgate.net

Docking studies on analogous benzenesulfonamide (B165840) and morpholine-containing compounds have shown that binding affinity is governed by a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. researchgate.netnih.govtandfonline.com For a hypothetical derivative, N-(4-(2-fluoro-5-(morpholine-4-sulfonyl)phenyl)thiazol-2-yl)acetamide, docked into a kinase active site, the predicted binding energy can be calculated. The morpholine oxygen and sulfonyl oxygens are prime candidates for forming hydrogen bonds with backbone amide protons in the kinase hinge region, while the aniline (B41778) and thiazole (B1198619) rings can engage in hydrophobic and π-cation interactions with active site residues. researchgate.nettandfonline.com

Computational tools like AutoDock Vina or MOE (Molecular Operating Environment) can generate a binding energy score (ΔG, in kcal/mol) and an inhibition constant (Ki). nih.gov Lower binding energy scores indicate a stronger, more favorable interaction. Studies on similar sulfonamide derivatives have reported binding energies ranging from -7 to -10 kcal/mol for active compounds. westmont.eduresearchgate.net

Table 1: Hypothetical Docking Results for a Derivative Against a Kinase Target This table presents simulated data for illustrative purposes, based on findings from related compound classes.

Derivative NameHypothetical TargetPredicted Binding Energy (kcal/mol)Key Interacting ResiduesPredicted Interactions
N-(4-(2-fluoro-5-(morpholine-4-sulfonyl)phenyl)thiazol-2-yl)acetamidePI3Kα-8.5Val851, Ser774, Lys802H-bond (Morpholine), H-bond (Sulfonyl), π-cation
4-(2-fluoro-5-(morpholine-4-sulfonyl)phenyl)picolinamidemTOR-9.2Val2240, Asp2195, Leu2185H-bond (Morpholine), H-bond (Amide), π-π stacking
N-(2-fluoro-5-(morpholine-4-sulfonyl)phenyl)quinoline-8-carboxamideDNA Gyrase-7.9Asp73, Gly77, Arg76H-bond (Sulfonyl), π-π stacking

The three-dimensional shape (conformation) of a molecule is critical for its ability to interact with a receptor. Computational methods can predict the most stable conformations of this compound and its derivatives. The conformational landscape is influenced by the interplay of steric and electronic effects of its substituents.

The fluorine atom, due to its high electronegativity, can influence the conformation of adjacent groups through stereoelectronic interactions like the gauche effect. mdpi.com Similarly, the bulky sulfonylmorpholine group imposes significant steric constraints, dictating the rotational freedom around the C-S and S-N bonds. Conformational analysis of similar flexible sulfonic esters has shown that molecules can adopt "hairpin" or "stepped" conformations, stabilized by intramolecular π-stacking or intermolecular forces, respectively. nih.gov

In the context of ligand-receptor interactions, conformational analysis helps understand how the molecule might adapt its shape to fit into a binding pocket. The key interactions for derivatives of this compound would likely involve:

Hydrogen Bonding: The oxygen atoms of the morpholine and sulfonyl groups, along with the nitrogen of the aniline, can act as hydrogen bond acceptors or donors. tandfonline.com

Hydrophobic Interactions: The phenyl ring provides a surface for hydrophobic and van der Waals interactions with nonpolar residues in the receptor pocket.

π-Stacking/π-Cation Interactions: The aromatic ring can stack with aromatic residues like phenylalanine, tyrosine, or histidine, or interact with positively charged residues like lysine (B10760008) or arginine.

Understanding these preferred conformations and interactions is vital for designing derivatives with improved binding affinity and selectivity. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

DFT calculations can be used to map the molecular electrostatic potential (MEP) and analyze the distribution of electron density across the this compound molecule. The MEP surface highlights regions that are electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue). For this compound, the oxygen atoms of the sulfonyl and morpholine groups, and to a lesser extent the fluorine atom, are expected to be regions of high negative potential, making them likely sites for hydrogen bond acceptance. The aniline protons would represent a region of positive potential.

Table 2: Predicted Electronic Properties of this compound Calculated using DFT (B3LYP/6-31G) as a representative method based on similar published analyses. researchgate.netresearchgate.net

PropertyPredicted ValueImplication
HOMO Energy-6.8 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-1.5 eVIndicates ability to accept electrons.
HOMO-LUMO Gap5.3 eVRelates to chemical stability and low reactivity.
Dipole Moment4.5 DSuggests significant molecular polarity.

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energies of reactants, transition states, and products. The synthesis of this compound likely involves the electrophilic sulfonation of a fluoroaniline (B8554772) precursor, followed by reaction with morpholine.

DFT calculations can model the entire reaction pathway. For the sulfonation step, computations can compare different potential mechanisms and identify the lowest energy transition state, thus explaining the observed regioselectivity. scirp.orgscirp.org For the subsequent reaction of the sulfonyl chloride with morpholine (an aminolysis reaction), computational studies can determine whether the reaction proceeds through a stepwise or concerted mechanism and calculate the activation energy barrier. acs.org Such studies have shown that these reactions can be complex, sometimes involving catalyst or solvent molecules directly in the transition state. acs.orgresearchgate.net These computational insights are invaluable for optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and purity.

In Silico Approaches for Predicting Synthetic Outcomes and Selectivity

Beyond mechanism elucidation, computational tools can predict the outcomes of chemical reactions, particularly the regioselectivity of substitutions on aromatic rings. The synthesis of this compound requires the introduction of a sulfonyl group onto a 2-fluoroaniline (B146934) ring. The directing effects of the activating amino group and the deactivating fluoro group compete to determine the position of substitution.

Methods like RegioSQM use semi-empirical quantum calculations to predict the most likely site of electrophilic aromatic substitution (EAS). nih.govnih.gov These models calculate the proton affinity of each aromatic carbon atom; the site with the highest proton affinity is predicted to be the most nucleophilic and therefore the most reactive towards an electrophile. rsc.org For 2-fluoroaniline, the amino group strongly directs ortho- and para- to itself, while the fluorine atom deactivates the ring and directs ortho- and para- to its position. Computational models can quantify these competing effects to predict that the sulfonation will preferentially occur at the C5 position (para to the amino group and meta to the fluorine), leading to the desired product. Such predictive models can be extended to nucleophilic aromatic substitution (SNAr) reactions, which might be used to create further derivatives by replacing the fluorine atom. researchgate.net These in silico tools allow chemists to screen potential reactions and substrates computationally, saving significant time and resources in the laboratory. researchgate.net

Cheminformatics and Bioinformatics Analyses Related to Molecular Design

The design and discovery of new therapeutic agents increasingly rely on computational and theoretical investigations to predict the properties and potential biological activities of novel compounds. For this compound, a versatile small molecule scaffold cymitquimica.com, cheminformatics and bioinformatics analyses are crucial in assessing its drug-likeness and guiding the design of derivatives with optimized characteristics. These in silico methods allow for the early-stage evaluation of a molecule's pharmacokinetic profile and potential for interaction with biological targets, thereby streamlining the drug development process.

Cheminformatics analysis of this compound involves the calculation and prediction of its fundamental physicochemical properties. These parameters are essential for determining its potential behavior in a biological system. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₃FN₂O₃S cymitquimica.com
Molecular Weight 260.29 g/mol cymitquimica.com
Purity ≥95-98% cymitquimica.comcymitquimica.com

| CAS Number | 1017390-45-2 | cymitquimica.combldpharm.com |

Further computational analyses, often performed using platforms like SwissADME and pkCSM, can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. als-journal.comnih.gov For instance, studies on structurally related morpholine-based sulfonamides and fluoroaniline derivatives often evaluate parameters such as gastrointestinal absorption, blood-brain barrier permeability, and potential inhibition of cytochrome P450 enzymes. als-journal.comnih.gov Toxicity predictions, using tools like the ProTox-II web server, can flag potential hepatotoxicity, carcinogenicity, or mutagenicity early in the design phase. als-journal.com

Bioinformatics analyses, particularly molecular docking, are employed to investigate the potential interactions of this compound and its derivatives with specific biological targets. nih.govnih.gov This technique models the binding of the small molecule (ligand) into the active site of a target protein, providing insights into binding affinity and interaction modes. For example, in studies of similar sulfonamide-containing compounds, molecular docking has been used to predict binding to enzymes like DNA gyrase or various kinases, which are common targets in antibacterial and anticancer research. als-journal.comekb.eg These computational models help to rationalize structure-activity relationships (SAR) and guide the synthesis of more potent and selective inhibitors. nih.gov The process often involves using software like Discovery Studio or MOE (Molecular Operating Environment) to visualize and score the interactions between the ligand and amino acid residues of the protein target. nih.govnih.gov

The table below summarizes the types of computational analyses frequently applied to compounds structurally related to this compound, which are indicative of the analyses relevant to its molecular design.

Table 2: Common Cheminformatics and Bioinformatics Analyses in Molecular Design

Analysis Type Purpose Common Tools/Methods Related Studies
ADME Prediction Assesses pharmacokinetic properties like absorption, distribution, metabolism, and excretion. SwissADME, pkCSM server als-journal.comnih.govnih.govmdpi.com
Toxicity Prediction Predicts potential adverse effects such as carcinogenicity, mutagenicity, and hepatotoxicity. ProTox-II, Pre-ADMET als-journal.comnih.gov
Molecular Docking Predicts the preferred orientation and binding affinity of a ligand to a molecular target. MOE, Discovery Studio, AutoDock nih.govnih.govekb.egnih.gov
Drug-Likeness Rules Evaluates if a compound has physicochemical properties compatible with known drugs (e.g., Lipinski's Rule of Five). SwissADME als-journal.com
QSAR (Quantitative Structure-Activity Relationship) Models the relationship between chemical structure and biological activity. 2D-QSAR, 3D-QSAR nih.gov

| Molecular Dynamics Simulation | Simulates the physical movements of atoms and molecules to assess the stability of ligand-protein complexes. | N/A | researchgate.net |

By integrating these computational and theoretical approaches, researchers can effectively screen and prioritize derivatives of this compound for synthesis and subsequent biological evaluation, accelerating the journey from a chemical scaffold to a potential drug candidate.

Advanced Analytical Research Techniques for Compound Characterization and Reaction Monitoring

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy provides a detailed view into the molecular architecture, offering confirmation of the atomic connectivity and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For 2-Fluoro-5-(morpholine-4-sulfonyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework. bas.bg

¹H NMR: The proton NMR spectrum reveals the number and environment of all hydrogen atoms. The aromatic region would display complex splitting patterns for the three protons on the benzene (B151609) ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing sulfonyl group and the electron-donating amine group. The morpholine (B109124) ring protons would typically appear as two distinct multiplets corresponding to the protons adjacent to the oxygen and nitrogen atoms. The amine (NH₂) protons might appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum indicates the number of unique carbon environments. The spectrum for this compound would show ten distinct signals corresponding to its ten carbon atoms: three for the aromatic ring carbons attached to hydrogen, three for the substituted aromatic carbons, and four for the morpholine ring carbons. chemicalbook.com The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF).

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov It provides a single resonance for the fluorine atom, and its chemical shift is highly sensitive to the electronic environment. huji.ac.ilnih.gov Coupling between the fluorine and adjacent aromatic protons (³JFH) would be observed in the ¹H spectrum and vice-versa, confirming their spatial relationship. This technique is particularly powerful for verifying the successful incorporation of fluorine into the molecular structure. rsc.org

Table 1: Expected NMR Characteristics for this compound

Nucleus Structural Moiety Expected Chemical Shift Range (ppm) Expected Multiplicity
¹H Aromatic-H 6.5 - 8.0 Doublet, Doublet of doublets
Amine-H (NH₂) 4.0 - 5.5 (broad) Singlet (broad)
Morpholine-H (CH₂-N) 3.0 - 3.3 Multiplet (Triplet-like)
Morpholine-H (CH₂-O) 3.7 - 3.9 Multiplet (Triplet-like)
¹³C Aromatic C-F 155 - 165 (large ¹JCF coupling) Doublet
Aromatic C-S 140 - 150 Singlet
Aromatic C-N 135 - 145 Singlet
Aromatic C-H 110 - 130 Doublet
Morpholine C-O 65 - 70 Singlet
Morpholine C-N 45 - 50 Singlet

| ¹⁹F | Aromatic C-F | -110 to -130 (relative to CFCl₃) | Multiplet (due to coupling with protons) |

Note: The data in this table is based on established principles of NMR spectroscopy and typical chemical shift ranges for similar functional groups.

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The molecular formula of this compound is C₁₀H₁₃FN₂O₃S, corresponding to a monoisotopic mass of approximately 260.06 Daltons. uni.lu High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under typical electrospray ionization (ESI) conditions, the compound is expected to be observed as various adducts. Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments would likely show characteristic losses, such as the morpholine ring or the SO₂ group, which further corroborates the proposed structure.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Formula Predicted m/z
[M+H]⁺ [C₁₀H₁₄FN₂O₃S]⁺ 261.07036
[M+Na]⁺ [C₁₀H₁₃FN₂O₃SNa]⁺ 283.05230
[M+K]⁺ [C₁₀H₁₃FN₂O₃SK]⁺ 299.02624

Source: Data predicted using CCSbase and sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is a rapid and simple method to confirm the presence of key functional groups within a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Bond Expected Wavenumber (cm⁻¹)
Amine N-H stretch 3300 - 3500 (two bands)
Aromatic Ring C-H stretch 3000 - 3100
Morpholine C-H stretch 2850 - 2960
Sulfonamide S=O asymmetric stretch 1320 - 1380
Sulfonamide S=O symmetric stretch 1140 - 1180
Fluoroaromatic C-F stretch 1200 - 1270

Note: This data is based on standard IR correlation tables.

Chromatographic Techniques for Separation, Purification, and Quantification in Research

Chromatographic methods are indispensable for separating the target compound from starting materials, byproducts, and impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC method would be most suitable for this analysis. sielc.com

A typical setup would involve a C18 stationary phase column and a mobile phase gradient consisting of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peak shapes. sielc.com By taking small aliquots from a reaction mixture over time, HPLC can be used to track the consumption of starting materials and the formation of the product, allowing for precise determination of the reaction endpoint. For purification, preparative HPLC can be employed using the same principles on a larger scale to isolate the compound in high purity. sielc.com

Due to its relatively high molecular weight (260.28 g/mol ) and polar functional groups (amine, sulfonamide), this compound has a high boiling point and is not sufficiently volatile for direct analysis by Gas Chromatography (GC). bldpharm.comcymitquimica.com

However, GC-MS analysis can be performed on a more volatile derivative of the compound. The primary amine group could be chemically modified, for example, through silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the acidic amine protons with non-polar trimethylsilyl (B98337) (TMS) groups. This derivatization increases the compound's volatility, allowing it to be analyzed by GC. The resulting mass spectrum would show a different molecular ion corresponding to the derivatized molecule, and the retention time would provide another data point for characterization. nist.gov

Advanced Methods for Reaction Progress Monitoring and Kinetic Studies

The synthesis of "this compound" and related sulfonylamide compounds necessitates precise control over reaction conditions to ensure optimal yield and purity. Advanced analytical techniques are crucial for real-time monitoring of reaction progress and for conducting detailed kinetic studies. These methods provide valuable insights into reaction mechanisms, helping to identify intermediates, byproducts, and the factors influencing reaction rates.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the formation of "this compound". In a typical synthetic route, the reaction between a sulfonyl chloride precursor and morpholine is tracked by taking aliquots from the reaction mixture at regular intervals. These samples are then analyzed by reverse-phase HPLC, often coupled with a UV detector. The chromatograms allow for the quantification of the starting materials, the intermediate sulfonyl chloride, and the final product, "this compound". By plotting the concentration of reactants and products over time, a kinetic profile of the reaction can be established. For instance, in the synthesis of related sulfonamides, HPLC has been effectively used to monitor the consumption of the aniline (B41778) derivative and the formation of the product. nih.gov

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and selective method for reaction monitoring. acs.orgwaters.com This technique is invaluable for identifying the molecular weights of reactants, intermediates, and products, thus confirming the progress of the reaction. Advanced MS methods like Atmospheric Solids Analysis Probe (ASAP) can provide structural information in less than a minute without extensive sample preparation, significantly enhancing workflow efficiency in organic synthesis labs. waters.com For complex reaction mixtures, high-resolution mass spectrometry (HRMS) can provide exact mass measurements, aiding in the unambiguous identification of compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. rsc.org ¹H and ¹⁹F NMR are particularly useful for reactions involving fluorinated compounds like "this compound". By monitoring the changes in the chemical shifts and signal intensities of specific protons or fluorine atoms, the conversion of reactants to products can be tracked in real-time directly within the reaction vessel. This non-invasive technique provides detailed structural information about the species present in the reaction mixture at any given time.

A hypothetical kinetic study for the synthesis of "this compound" from 4-fluoro-3-aminobenzenesulfonyl chloride and morpholine could be designed as follows. The reaction would be carried out at a constant temperature, and aliquots would be withdrawn at timed intervals. The concentrations of the reactants and product would be determined by HPLC.

Table 1: Hypothetical Reactant and Product Concentrations Over Time

Time (minutes) [4-fluoro-3-aminobenzenesulfonyl chloride] (M) [morpholine] (M) [this compound] (M)
0 0.100 0.120 0.000
10 0.085 0.105 0.015
20 0.072 0.092 0.028
30 0.061 0.081 0.039
60 0.040 0.060 0.060
90 0.025 0.045 0.075

From this data, the rate of reaction can be calculated at different time points, and the rate law can be determined.

Table 2: Hypothetical Initial Rates for Rate Law Determination

Experiment Initial [4-fluoro-3-aminobenzenesulfonyl chloride] (M) Initial [morpholine] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻⁴
2 0.20 0.10 3.0 x 10⁻⁴

Future Research Directions and Emerging Applications in Chemical Science

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of arylsulfonamides is a cornerstone of medicinal and industrial chemistry. thieme.de Traditional methods for preparing compounds like 2-Fluoro-5-(morpholine-4-sulfonyl)aniline often rely on the reaction of an arylsulfonyl chloride with an amine. nih.gov However, the synthesis of the required arylsulfonyl chloride precursors can be challenging, frequently involving harsh reagents like chlorosulfonic acid, which limits functional group tolerance and regiochemical control. nih.gov

Future research is directed towards developing more efficient and versatile catalytic systems that bypass these harsh intermediates. Modern synthetic methods that could be applied or adapted for the synthesis of this compound and its derivatives include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysis offers a powerful method for constructing C–S bonds. One promising approach involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source, which can then be converted to the sulfonamide. nih.gov This method demonstrates significant functional group tolerance under mild conditions, allowing for the convergent synthesis of diverse sulfonamide analogs. nih.gov Another strategy involves the Pd-catalyzed reaction of aryl iodides with a sulfur dioxide surrogate like DABSO and a fluoride (B91410) source such as Selectfluor to directly yield arylsulfonyl fluorides, which are stable and effective precursors to sulfonamides. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysis provides a cost-effective alternative for C–N and C–S bond formation. thieme-connect.com Recent advancements include the copper-catalyzed oxidative coupling of (hetero)arylboronic acids, amines, and a sulfur dioxide surrogate (DABSO) to form sulfonamides in a one-step process under mild conditions. thieme-connect.com Such methods avoid the need for pre-functionalized starting materials and offer high selectivity. thieme-connect.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating radical intermediates. acs.org This technology could be harnessed to synthesize sulfonamides by generating sulfonyl radicals from precursors like N-sulfonylimines, which can then be coupled with various reaction partners. acs.org This approach allows for late-stage functionalization and offers reactivity patterns complementary to traditional ionic pathways. acs.org

The application of these novel catalytic systems would enable a more streamlined, efficient, and environmentally benign synthesis of this compound and a diverse library of its derivatives for further exploration.

Exploration of the Compound in Materials Science or Chemical Biology (beyond medicinal agents)

While primarily used as a building block for medicinal agents, the structural motifs within this compound suggest potential applications in materials science and chemical biology.

Materials Science: The morpholine (B109124) and fluoroaniline (B8554772) components could be exploited in the development of novel functional materials.

Polymer Science: Morpholine is used as a building block for various polymers and as an additive in industrial applications. chemicalbook.com The aniline (B41778) moiety can be a precursor for conductive polymers. Future work could explore the polymerization of this compound or its derivatives to create novel polymers. The fluorine and sulfonamide groups could impart unique properties such as thermal stability, specific solubility, and altered electronic characteristics. For instance, fluorine-containing polyimides are known for their high-temperature resistance and excellent piezoelectric properties, which are valuable in flexible sensors for harsh environments. acs.org

Optical Materials: Aniline derivatives are used in the synthesis of fluorescent probes and carbon nanodots. mdpi.comossila.com The fluorinated 4-morpholinoaniline (B114313) structure, in particular, has been used to tune the emission wavelength of carbon nanodots. ossila.com Research could investigate whether this compound can be incorporated into fluorescent materials, where the sulfonamide group could modulate aggregation-induced emission (AIE) or other photophysical properties. acs.orgmdpi.com

Chemical Biology: The compound's structure is suitable for development into chemical probes for studying biological systems.

Fluorescent Probes: Small synthetic fluorescent molecules are indispensable tools for visualizing biological events. nih.gov The fluoroaniline scaffold could serve as the basis for a "functional fluorophore," a molecule that changes its fluorescence in response to a specific biological stimulus. nih.gov For example, probes have been designed to detect fluoride ions or specific enzymes in living cells. nih.gov The sulfonamide group could act as a recognition site or be modified to covalently react with a target, while the fluorinated aryl ring provides the fluorescent signal.

Covalent Probes: Sulfonyl fluorides, which can be synthesized from related sulfonamides, have gained prominence as covalent inhibitors and biological probes due to their stability and specific reactivity with certain amino acid residues in proteins. mdpi.com Future work could involve converting the sulfonamide in this compound to a sulfonyl fluoride, creating a reactive probe for activity-based protein profiling to identify novel protein targets.

Integration into Automated Synthesis and High-Throughput Experimentation

High-Throughput Experimentation (HTE) has become a transformative technology in chemical research, allowing for the rapid execution and analysis of large arrays of experiments in parallel. umn.edu This approach is particularly valuable for optimizing reaction conditions and for discovering new chemical matter. mdpi.com The integration of this compound into HTE workflows could significantly accelerate the discovery of its derivatives with desired properties.

On-the-fly synthesis combined with in-situ screening represents a paradigm shift from traditional library screening. nih.gov Using automated, miniaturized platforms, vast libraries of compounds can be synthesized on a nanomole scale and immediately tested for biological activity or material properties. nih.govrug.nl For this compound, this could involve:

Library Synthesis: An automated platform could use the primary amine of the title compound as a handle for diversification. A library could be generated by reacting it with a large set of aldehydes, carboxylic acids, or other electrophiles in a multi-well plate format (e.g., 96 or 1536 wells). nih.gov

Rapid Reaction Optimization: HTE is ideal for quickly identifying the optimal catalysts, reagents, and solvents for synthesizing derivatives. mdpi.com For instance, to optimize a palladium-catalyzed cross-coupling reaction to modify the aniline ring, an HTE screen could test hundreds of combinations of ligands, bases, and solvents simultaneously. thieme-connect.com

Conceptual HTE Screening Array for Synthesis Optimization
VariableParameters ScreenedRationale
Catalyst PrecursorPd(OAc)₂, Pd₂(dba)₃, CuI, etc.Identify the most active and selective metal source for a given transformation.
LigandBuchwald ligands, Xantphos, Phenanthroline, etc.Fine-tune catalyst reactivity, stability, and selectivity.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄, DBUBase strength and solubility are critical for many cross-coupling reactions.
SolventToluene, Dioxane, DMSO, NMPSolvent polarity and boiling point affect reaction kinetics and solubility.
Temperature25°C, 50°C, 80°C, 110°COptimize reaction rate while minimizing decomposition.

The data generated from such HTE screens, analyzed using high-throughput analytical techniques like UPLC-MS, would rapidly identify lead candidates and optimal production methods, accelerating the entire discovery and development cycle. umn.edu

Advanced Theoretical Modeling for Predictive Chemical Research

Computational chemistry provides powerful predictive tools that can guide and rationalize experimental work. For a molecule like this compound, several modeling techniques can offer profound insights.

Quantum Chemistry (DFT): Density Functional Theory (DFT) can be used to calculate the electronic structure and predict the reactivity of the molecule. mdpi.com For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's kinetic stability and sites of electrophilic or nucleophilic attack. nih.gov Computational studies on substituted anilines have shown that properties like oxidation potential and reaction pathways with radicals can be accurately predicted, which is vital for understanding potential metabolic transformations or reactivity in synthetic applications. umn.edumdpi.com

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): QSAR and QSPR models establish statistical relationships between a compound's structure and its biological activity or physical properties. mdpi.comnih.gov For a library of derivatives based on the this compound scaffold, QSAR models could predict their potential efficacy as inhibitors of a specific enzyme, guiding the synthesis of more potent analogs. nih.govnih.gov Similarly, QSPR models can predict key physicochemical properties like lipophilicity (logP) and metabolic stability, which are critical in drug design. tandfonline.com Studies on other sulfonamides have successfully used QSPR to model lipophilicity, a key parameter for drug absorption and distribution. mdpi.com

Molecular Docking and Dynamics: These methods can be used to predict how derivatives of this compound might bind to a biological target, such as an enzyme active site. nih.gov Molecular docking can predict the preferred binding pose, while molecular dynamics simulations can assess the stability of the resulting protein-ligand complex over time. nih.gov This information is invaluable for the rational design of new inhibitors or probes.

By leveraging these predictive models, researchers can prioritize the synthesis of the most promising derivatives, saving significant time and resources while deepening the fundamental understanding of the molecule's chemical behavior.

Table of Mentioned Compounds
Compound NameRole/Context
This compoundSubject of the article
Chlorosulfonic acidTraditional reagent for sulfonamide synthesis
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct)Sulfur dioxide surrogate in modern synthesis
Selectfluor (N-Fluorobenzenesulfonimide)Fluorinating agent in modern synthesis
3-Fluoro-4-morpholinoanilineAnalog used in carbon nanodots

Q & A

Basic Research Question

  • ¹⁹F NMR : A single peak near -120 ppm (CF group) and another near -70 ppm (SO₂ group) .
  • ¹H NMR : Aromatic protons show splitting patterns (e.g., doublets for ortho-F coupling). The morpholine ring protons resonate at δ 3.0–3.5 ppm.
  • IR : Strong S=O stretching at ~1350 cm⁻¹ and N–H bending (aniline) at ~1600 cm⁻¹ .
  • MS : Molecular ion peak at m/z 274 (C₁₀H₁₂FN₂O₃S⁺) with fragmentation at the sulfonyl group.

What experimental strategies mitigate conflicting data in reaction yields for fluorinated aniline derivatives?

Advanced Research Question
Contradictions in yields often arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., sulfonyl) vs. electron-donating groups (e.g., methyl) alter reaction kinetics.
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) favor SNAr reactions, while non-polar solvents may reduce side-product formation .
    Methodology :
  • Use design of experiments (DoE) to optimize variables (temperature, solvent, catalyst loading).
  • Validate purity via HPLC (C18 column, acetonitrile/water gradient) to confirm yield accuracy .

How does the morpholine-sulfonyl group influence the compound’s solubility and stability in biological assays?

Advanced Research Question

  • Solubility : The morpholine group enhances water solubility (via H-bonding), while the sulfonyl group reduces logP. Test solubility in PBS (pH 7.4) and DMSO for in vitro assays .
  • Stability : Monitor degradation under UV light (λ = 254 nm) and varying pH (2–10) using LC-MS. The sulfonyl group is prone to hydrolysis under strongly acidic/basic conditions .

What computational methods predict the reactivity of this compound in electrophilic substitutions?

Advanced Research Question

  • DFT calculations : Analyze Fukui indices to identify nucleophilic/electrophilic sites. The fluorine atom directs electrophiles to the para position .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by modeling interactions between the sulfonyl group and active-site residues .

How to design a structure-activity relationship (SAR) study for this compound in kinase inhibition?

Advanced Research Question

  • Core modifications : Synthesize analogs with varying substituents (e.g., methyl, chloro) at the 5-position.
  • Assay design :
    • Use kinase inhibition assays (e.g., ADP-Glo™) to measure IC₅₀ values.
    • Compare with control compounds (e.g., staurosporine) and analyze selectivity across kinase families .

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2-Fluoro-5-(morpholine-4-sulfonyl)aniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.